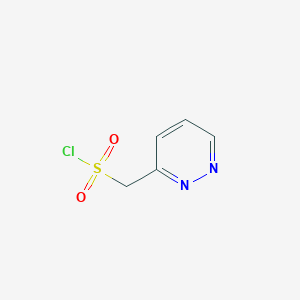
Pyridazin-3-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-3-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridazin-3-ylmethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One such method includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, followed by distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions
Pyridazin-3-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pyridazin-3-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of pyridazin-3-ylmethanesulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some derivatives of pyridazine have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .
Comparison with Similar Compounds
Pyridazin-3-ylmethanesulfonyl chloride can be compared with other similar compounds, such as:
Pyridazine Derivatives: These include pyridazinone and pyridazine-based drugs, which have diverse pharmacological activities.
Triazole-Fused Pyridazines: These compounds are known for their applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5ClN2O2S |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
pyridazin-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-2-1-3-7-8-5/h1-3H,4H2 |
InChI Key |
XYIMRGDHPBMGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















